C16-Ceramide-d31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

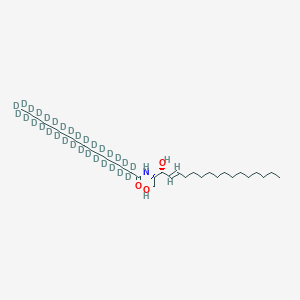

Structure

2D Structure

Properties

Molecular Formula |

C34H67NO3 |

|---|---|

Molecular Weight |

569.1 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide |

InChI |

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,18D2,20D2,22D2,24D2,26D2,28D2,30D2 |

InChI Key |

YDNKGFDKKRUKPY-MFTNTAGNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

The Lynchpin of Cellular Fate: A Technical Guide to the Synthesis and Metabolism of C16-Ceramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide, a central hub in sphingolipid metabolism, plays a pivotal role in a myriad of cellular processes, ranging from structural membrane integrity to the orchestration of complex signaling cascades. Among the diverse species of ceramides, C16-ceramide, characterized by a 16-carbon acyl chain, has emerged as a critical bioactive lipid implicated in fundamental cellular responses such as apoptosis, cell cycle arrest, and inflammation. Its synthesis and metabolism are tightly regulated through a network of interconnected pathways, and dysregulation of its cellular levels is associated with numerous pathological conditions, including cancer, neurodegenerative disorders, and metabolic diseases. This technical guide provides an in-depth exploration of the synthesis and metabolism of C16-ceramide, detailing the enzymatic pathways, key regulatory nodes, and its downstream signaling effects. Furthermore, this document furnishes detailed experimental protocols for the quantification and functional analysis of C16-ceramide and its related enzymes, alongside a comprehensive summary of relevant quantitative data to serve as a valuable resource for researchers and drug development professionals in the field of sphingolipid biology.

Introduction to C16-Ceramide

Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid of variable chain length. The length of this acyl chain significantly influences the biophysical properties and biological functions of the ceramide species. C16-ceramide (N-palmitoylsphingosine) is one of the most abundant and extensively studied ceramide species in mammalian cells. It is not merely a structural component of cellular membranes but also a potent second messenger that modulates the activity of various downstream effector proteins and signaling pathways.[1] The cellular concentration of C16-ceramide is meticulously controlled through a balance of its synthesis, degradation, and conversion to other sphingolipids.

Synthesis of C16-Ceramide

The cellular pool of C16-ceramide is maintained through three primary pathways: the de novo synthesis pathway, the sphingomyelinase (or hydrolytic) pathway, and the salvage pathway.

De Novo Synthesis Pathway

The de novo synthesis of ceramide begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), which is the rate-limiting enzyme of this pathway.[2][3] The subsequent steps involve a series of enzymatic reactions, culminating in the formation of dihydroceramide. Dihydroceramide is then desaturated by dihydroceramide desaturase (DEGS) to yield ceramide. The specificity for the C16 acyl chain is conferred by ceramide synthase 6 (CerS6), which preferentially utilizes palmitoyl-CoA for the acylation of the sphingoid base.[4]

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

C16-Ceramide Signaling in Neurodegenerative Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide C16 (C16-ceramide), a bioactive sphingolipid, is emerging as a critical mediator in the pathophysiology of a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). Synthesized predominantly by ceramide synthases 5 and 6 (CerS5 and CerS6), C16-ceramide accumulation within neuronal cells has been linked to key pathological events, including mitochondrial dysfunction, induction of apoptosis, and neuroinflammation. This technical guide provides a comprehensive overview of the core C16-ceramide signaling pathways implicated in neurodegeneration, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and therapeutic development in this critical area.

Introduction to C16-Ceramide and Neurodegeneration

Sphingolipids, once considered mere structural components of cell membranes, are now recognized as pivotal signaling molecules.[1][2] Among them, ceramides are central to cellular stress responses, and their acyl-chain length dictates their specific biological functions.[3][4] C16-ceramide, containing a 16-carbon palmitoyl chain, has been consistently identified at elevated levels in the brains of patients with various neurodegenerative diseases.[5][6][7] This accumulation is not merely a biomarker but an active contributor to the neurodegenerative cascade.

The synthesis of C16-ceramide can occur through the de novo pathway, the hydrolysis of sphingomyelin, or the salvage pathway.[6][8] The de novo synthesis, which utilizes substrates like palmitic acid derived from dietary saturated fats, is of particular interest as it provides a direct link between metabolic factors and neurodegenerative processes.[5][8] CerS5 and CerS6 are the primary enzymes responsible for producing C16-ceramide.[3][9]

Emerging evidence strongly suggests that C16-ceramide exerts its neurotoxic effects primarily through the induction of mitochondrial dysfunction and subsequent apoptosis.[10][11][12] This guide will delve into the molecular mechanisms underlying these processes and provide the necessary tools for researchers to investigate C16-ceramide signaling in their own work.

Quantitative Data on C16-Ceramide in Neurodegenerative Disorders

The following tables summarize key quantitative findings from studies on C16-ceramide levels in various neurodegenerative diseases.

Table 1: C16-Ceramide Levels in Alzheimer's Disease

| Sample Type | Patient/Model | Key Finding | Reference |

| Brain Tissue (Post-mortem) | Alzheimer's Disease Patients | Significantly elevated levels of C16-ceramide compared to age-matched controls. | [7][13] |

| Plasma | Alzheimer's Disease Patients | Higher plasma ratios of very long-chain ceramides (C22:0, C24:0) to C16:0 were associated with a reduced risk of dementia. | [14] |

| Mouse Model (ApoE4) | Hyperinsulinemia-induced | Increased cerebral cortex concentrations of C16:1 ceramide. | [15] |

Table 2: C16-Ceramide Levels in Parkinson's Disease

| Sample Type | Patient/Model | Key Finding | Reference |

| Plasma | Parkinson's Disease Patients with Cognitive Impairment | Significantly higher levels of C16:0 ceramide compared to cognitively normal PD patients and controls. | [16][17] |

| Plasma | Parkinson's Disease Patients | Increased levels of C16:0 acyl chain ceramides. | [18] |

| Post-mortem Brain | Parkinson's Disease Patients | Increased levels of ceramides in general. | [18] |

Table 3: C16-Ceramide Levels in Amyotrophic Lateral Sclerosis (ALS)

| Sample Type | Patient/Model | Key Finding | Reference |

| Spinal Cord (Post-mortem) | Sporadic ALS Patients | Significant increase in C16:0 ceramide levels. | [19][20] |

| Spinal Cord (SOD1G93A Mouse Model) | Presymptomatic Stage | Accumulation of C16:0 ceramide in the lumbar spinal cord. | [19] |

Table 4: C16-Ceramide in Huntington's Disease

| Sample Type | Patient/Model | Key Finding | Reference |

| Caudate (Post-mortem) | Huntington's Disease Patients | Shifted sphingolipid profile favoring long-chain (including C16) over very-long-chain ceramides. | [21][22] |

Core C16-Ceramide Signaling Pathways

The neurotoxic effects of C16-ceramide are mediated through several interconnected signaling pathways, primarily converging on mitochondrial integrity and programmed cell death.

De Novo Synthesis of C16-Ceramide

The synthesis of C16-ceramide begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The subsequent steps involve 3-ketosphinganine reductase, and finally, the acylation of sphinganine with palmitoyl-CoA by CerS5 or CerS6 to form dihydroceramide, which is then desaturated to C16-ceramide.[23]

References

- 1. Role of sphingolipid metabolism in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Ceramides may Play a Central Role in the Pathogenesis of Alzheimer’s Disease: a Review of Evidence and Horizons for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Neuroprotective effect of neuron‐specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effect of neuron-specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceramide Synthase 6: Comparative Analysis, Phylogeny and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide synthase 6 induces mitochondrial dysfunction and apoptosis in hemin-treated neurons by impairing mitophagy through interacting with sequestosome 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Increased Ceramide in Brains with Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Circulating ceramide ratios and risk of vascular brain aging and dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. macau.uni-kiel.de [macau.uni-kiel.de]

- 17. Ceramide and Its Related Neurochemical Networks as Targets for Some Brain Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. The long and the short of Huntington’s disease: how the sphingolipid profile is shifted in the caudate of advanced clinical cases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The long and the short of Huntington's disease: how the sphingolipid profile is shifted in the caudate of advanced clinical cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Triangulated Mal-Signaling in Alzheimer's Disease: Roles of Neurotoxic Ceramides, ER Stress, and Insulin Resistance Reviewed - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of C16-Ceramide as a bioactive lipid.

An In-depth Technical Guide to the Discovery of C16-Ceramide as a Bioactive Lipid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, once considered mere structural components of cellular membranes, are now recognized as critical bioactive lipids involved in a myriad of cellular processes. Among the various ceramide species, distinguished by their N-acyl chain length, C16-ceramide (N-palmitoylsphingosine) has emerged as a key signaling molecule with profound implications in cellular stress responses, apoptosis, and inflammation. This technical guide provides a comprehensive overview of the pivotal discoveries that established C16-ceramide as a bioactive lipid, its role in key signaling pathways, quantitative data supporting its function, and detailed experimental protocols for its study.

Introduction: The Emergence of Ceramides as Signaling Molecules

The journey to understanding ceramides as signaling molecules began with the observation that various cellular stressors, including ionizing radiation and tumor necrosis factor-alpha (TNF-α), lead to an accumulation of ceramide.[1] This accumulation consistently correlated with cellular outcomes like apoptosis and cell cycle arrest. Early studies often utilized short-chain, cell-permeable ceramide analogs (e.g., C2- or C6-ceramide) to mimic these effects. However, a critical turning point was the development of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which enabled the precise identification and quantification of endogenous ceramide species. These advancements revealed that specific ceramide species, defined by their fatty acid chain length, have distinct and sometimes opposing biological roles.

A seminal discovery in this context was the identification of increased C16-ceramide levels during apoptosis induced by ionizing radiation and Fas ligand.[2][3] This finding shifted the focus towards understanding the specific functions of individual ceramide species, positioning C16-ceramide as a central player in the cellular stress response.

Key Signaling Pathways Modulated by C16-Ceramide

C16-ceramide exerts its biological effects by modulating several critical signaling pathways. Its ability to directly interact with proteins and alter membrane biophysics allows it to function as a versatile signaling hub.

Direct Activation of the p53 Tumor Suppressor

One of the most significant discoveries was the identification of C16-ceramide as a natural regulatory ligand for the tumor suppressor protein p53.[4] In response to cellular stress, C16-ceramide levels rise and it binds directly to the DNA-binding domain of p53 with high affinity.[4][5] This interaction stabilizes p53 and disrupts its association with the E3 ubiquitin ligase MDM2, which would otherwise target p53 for proteasomal degradation. The resulting accumulation and activation of p53 lead to the transcription of target genes involved in apoptosis and cell cycle arrest.[4]

References

- 1. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

C16-Ceramide involvement in cardiovascular disease.

An In-depth Technical Guide to the Role of C16-Ceramide in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of bioactive sphingolipids, have emerged from their structural role in cell membranes to become recognized as critical signaling molecules in a host of cellular processes. Composed of a sphingoid base and an N-acyl chain, the specific biological activity of a ceramide is largely dictated by the length of its fatty acid chain. Among these, C16:0-ceramide (palmitoyl-ceramide) has garnered significant attention for its profound and often detrimental involvement in the pathophysiology of cardiovascular disease (CVD).[1][2] Elevated levels of C16:0-ceramide are increasingly linked to key aspects of CVD, including atherosclerosis, myocardial infarction, heart failure, and the underlying metabolic dysregulation such as insulin resistance.[3][4]

This technical guide provides a comprehensive overview of the current understanding of C16-ceramide's role in cardiovascular pathology. It consolidates quantitative data from pivotal studies, details relevant experimental methodologies, and visualizes the complex signaling networks through which C16-ceramide exerts its effects. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular research and the development of novel therapeutic strategies targeting sphingolipid metabolism.

Pathophysiological Involvement of C16-Ceramide in Cardiovascular Disease

C16-ceramide is a central player in the progression of several cardiovascular diseases. Its accumulation in various tissues, including the myocardium, vascular endothelium, and peripheral arteries, triggers a cascade of events that contribute to disease onset and severity.[3][5]

Atherosclerosis and Endothelial Dysfunction

The endothelium is a critical regulator of vascular homeostasis, and its dysfunction is an early event in the development of atherosclerosis. C16-ceramide has been shown to be a key mediator of endothelial cell dysfunction.[6][7] In peripheral arterial disease, C16-ceramide is the single most elevated ceramide in the tibial arterial intima, particularly in patients with diabetes.[6][8] This accumulation is linked to decreased endothelial cell proliferation, increased apoptosis, and reduced protective autophagy.[6] Mechanistically, C16-ceramide contributes to endothelial dysfunction by impairing nitric oxide (NO) production and promoting an inflammatory and pro-oxidative state.[3][9] It can be generated in endothelial cells in response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), which activates sphingomyelinases to hydrolyze sphingomyelin into ceramide.[3]

Myocardial Infarction and Ischemic Injury

In the context of myocardial infarction (MI), ceramide levels, including C16:0, are significantly increased in the ischemic heart tissue and in circulating extracellular vesicles.[3][5] This accumulation is associated with exacerbated myocardial injury, deterioration of cardiac function, and is positively correlated with plaque rupture and the severity of coronary artery stenosis.[3][10] The primary mechanism for this increase appears to be the de novo synthesis pathway, with upregulation of key enzymes like serine palmitoyltransferase (SPT).[5] Pharmacological inhibition of SPT has been shown to reduce C16, C24, and C24:1 ceramide levels, leading to improved ventricular remodeling and reduced fibrosis after MI in animal models.[3][5]

Heart Failure and Cardiac Remodeling

A growing body of evidence from large, community-based cohorts like the Framingham Heart Study has established a strong link between specific ceramide ratios and the risk of heart failure (HF).[10][11][12] Specifically, a higher plasma ratio of C16:0 to C24:0 ceramide (C16:0/C24:0) is associated with an increased risk of incident HF, adverse cardiac remodeling, and mortality, independent of traditional cardiovascular risk factors.[10][11][13] This elevated ratio is linked to detrimental changes in cardiac structure and function, including lower left ventricular ejection fraction, worse global circumferential strain, and reduced left atrial function.[11] In failing human myocardium, levels of specific ceramide species, including C16:0, are elevated and tend to decrease following mechanical unloading with a left ventricular assist device (LVAD), suggesting a direct role in myocardial dysfunction.[10]

Insulin Resistance and Cardiometabolic Risk

C16-ceramide is a key mediator of obesity-related insulin resistance, a cornerstone of the metabolic syndrome that significantly increases CVD risk.[2][14] High-fat diets selectively upregulate ceramide synthase 6 (CerS6), the enzyme responsible for producing C16:0-ceramide, while also providing an abundance of its substrate, palmitate.[2][4] The resulting increase in C16:0-ceramide antagonizes insulin signaling by directly inhibiting the activation of Akt (Protein Kinase B), a crucial node in the pathway that promotes glucose uptake and utilization.[2][3] This inhibition of insulin-stimulated glucose transport contributes to hyperglycemia and the broader metabolic dysregulation that drives cardiovascular pathology.[3]

Data Presentation: Quantitative Findings

The following tables summarize key quantitative data from studies investigating the role of C16-ceramide in cardiovascular disease.

Table 1: Association of C16:0/C24:0 Ceramide Ratio with Cardiac Structure and Function

| Cardiac Parameter | Association with Higher C16:0/C24:0 Ratio (per SD increment) | P-value | Study Population |

| Left Ventricular Ejection Fraction | 0.991-fold change | 0.0004 | Framingham Offspring Study (n=2652)[11] |

| Global Circumferential Strain | β = 0.34 | 0.004 | Framingham Offspring Study (n=2652)[11] |

| Left Atrial End-Systolic Volume | β = 2.48 | <0.0001 | Framingham Offspring Study (n=2652)[11] |

| Left Atrial Emptying Fraction | 0.99-fold change | <0.0001 | Framingham Offspring Study (n=2652)[11] |

Table 2: Effects of Exogenous C16-Ceramide on Human Umbilical Vein Endothelial Cells (HUVECs)

| Cellular Process | Effect of C16-Ceramide Treatment | P-value | Reference |

| Proliferation | Decreased | < 0.03 | [8] |

| Apoptosis (Caspase 3/7) | ~40% increase | < 0.003 | [6][8] |

| Autophagy (LC3-II activation) | ~50% decrease | < 0.005 | [6][8] |

Table 3: Changes in C16-Ceramide Levels in Cardiovascular Disease States

| Disease State/Condition | Tissue/Fluid | Change in C16-Ceramide Level | P-value | Reference |

| Peripheral Arterial Disease (with Diabetes) | Tibial Arterial Tissue | 11% increase | < 0.05 | [6][8] |

| Heart Failure (Advanced) | Serum | Increased | Not specified | [5] |

| Myocardial Infarction (Post-MI, Animal Model) | Serum | Increased (+58% total ceramides) | < 0.05 | [5] |

| Myocardial Infarction (Post-MI, Animal Model) | Myocardium | Decreased by 19% with Myriocin | < 0.05 | [5] |

Signaling Pathways and Molecular Mechanisms

C16-ceramide exerts its pathological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

C16-Ceramide-Induced Apoptosis

C16-ceramide is a potent pro-apoptotic molecule.[11][15] One of its primary mechanisms involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic proteins like cytochrome c and the subsequent activation of the caspase cascade.[11] This process is a critical contributor to cell death in cardiomyocytes during ischemia and in endothelial cells under stress.[10]

Inflammation and Endothelial Dysfunction Pathway

Inflammatory cytokines, particularly TNF-α, are potent inducers of ceramide synthesis in endothelial cells.[3] TNF-α signaling leads to the activation of sphingomyelinases, which generate C16-ceramide. This ceramide, in turn, can act as a second messenger, potentially amplifying inflammatory signaling pathways like NF-κB and contributing to endothelial dysfunction, a hallmark of atherosclerosis.[3][16]

C16-Ceramide and Insulin Resistance

C16-ceramide directly interferes with the insulin signaling cascade. By inhibiting the phosphorylation and activation of Akt, it blocks the downstream events necessary for the translocation of the glucose transporter GLUT4 to the cell membrane.[2][3] This action effectively uncouples insulin receptor stimulation from cellular glucose uptake, leading to insulin resistance in key metabolic tissues like the heart, skeletal muscle, and liver.[4]

Experimental Protocols

Accurate quantification of C16-ceramide and assessment of its cellular effects are crucial for research in this field. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of C16-Ceramide in Plasma and Tissue

This protocol is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity for the quantification of individual ceramide species.[11][17][18]

1. Sample Preparation:

- Plasma: Thaw 10-50 µL of plasma on ice. Spike with a known amount of non-naturally occurring internal standards (e.g., C17:0 and C25:0 ceramides) for accurate quantification.[17][19]

- Tissue: Homogenize a known weight of tissue in an appropriate buffer.

2. Lipid Extraction:

- Perform a lipid extraction using a modified Bligh and Dyer method with a mixture of chloroform and methanol.[17]

- For plasma samples, an additional isolation step using silica gel column chromatography may be required to separate sphingolipids from other lipid classes.[17]

- Evaporate the organic solvent phase to dryness under a stream of nitrogen.

3. LC-MS/MS Analysis:

- Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

- Inject the sample into a reverse-phase high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

- Separate ceramide species based on their hydrophobicity using a C18 column.

- Perform detection using electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are used to identify and quantify each ceramide species (e.g., C16:0-ceramide) and the internal standards.[17]

4. Data Analysis:

- Construct calibration curves using pure standards of each endogenous ceramide.[17]

- Calculate the concentration of C16-ceramide in the sample by comparing the ratio of its peak area to the peak area of the corresponding internal standard against the calibration curve.[17]

Protocol 2: In Vitro Assessment of Endothelial Cell Dysfunction

This protocol outlines methods to assess the impact of C16-ceramide on endothelial cell viability and function, as described in studies using Human Umbilical Vein Endothelial Cells (HUVECs).[6][8]

1. Cell Culture and Treatment:

- Culture HUVECs in appropriate endothelial growth medium.

- Treat cells with a known concentration of C16-ceramide (solubilized in a suitable vehicle like ethanol or DMSO) or vehicle control for a specified time period (e.g., 24-48 hours).

2. Proliferation Assay:

- Seed cells in a 96-well plate and treat as described above.

- Assess cell proliferation using a standard method such as the MTT assay, BrdU incorporation assay, or by direct cell counting.

3. Apoptosis Assay:

- Treat cells in culture dishes.

- Measure apoptosis by quantifying the activity of caspases 3 and 7 using a commercially available luminescent or fluorescent assay kit.

- Alternatively, use flow cytometry to detect apoptotic cells after staining with Annexin V and a viability dye (e.g., Propidium Iodide).

4. Autophagy Assay:

- Assess autophagy by monitoring the conversion of LC3-I to LC3-II via Western blot. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.

- Prepare cell lysates from treated and control cells.

- Perform SDS-PAGE and transfer proteins to a PVDF membrane.

- Probe the membrane with primary antibodies against LC3 and a loading control (e.g., GAPDH or β-actin), followed by appropriate secondary antibodies.

- Quantify band intensity using densitometry.

Conclusion and Future Directions

C16-ceramide has unequivocally been established as a critical mediator in the pathogenesis of cardiovascular disease. Its roles in promoting endothelial dysfunction, apoptosis, inflammation, and insulin resistance place it at a nexus of pathological processes that drive atherosclerosis, myocardial injury, and heart failure. The strong association of the C16:0/C24:0 ceramide ratio with adverse cardiovascular outcomes in large human studies underscores its potential as a powerful biomarker for risk stratification, potentially outperforming traditional lipid markers.[11][20][21]

For drug development professionals, the enzymes responsible for C16-ceramide synthesis, particularly ceramide synthases 5 and 6, represent promising therapeutic targets.[4][22] Inhibiting the production of this specific deleterious ceramide species, while potentially preserving the levels of more benign or even protective very-long-chain ceramides like C24:0, offers a novel and targeted approach to combatting cardiovascular disease.[11][23] Future research should continue to delineate the precise molecular interactions of C16-ceramide, further validate its clinical utility as a biomarker in diverse populations, and explore the safety and efficacy of therapeutic strategies aimed at modulating its synthesis and signaling.

References

- 1. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C16:0-Ceramide Signals Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Roles of Ceramide in Cardiovascular Diseases [aginganddisease.org]

- 4. Frontiers | The Role of Ceramides in Diabetes and Cardiovascular Disease Regulation of Ceramides by Adipokines [frontiersin.org]

- 5. JCI Insight - Increased de novo ceramide synthesis and accumulation in failing myocardium [insight.jci.org]

- 6. Ceramides in peripheral arterial plaque lead to endothelial cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. The Ying and Yang of Ceramide in the Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Links between ceramides and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. profiles.wustl.edu [profiles.wustl.edu]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ahajournals.org [ahajournals.org]

- 23. The Association Between C24:0/C16:0 Ceramide Ratio and Cardiorespiratory Fitness is Robust to Effect Modifications by Age and Sex - PMC [pmc.ncbi.nlm.nih.gov]

C16-Ceramide: A Technical Guide to its Natural Abundance, Distribution, and Core Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a central role in cellular signaling, regulating a diverse array of physiological and pathological processes. Composed of a sphingosine backbone N-acylated with a fatty acid, the specific functions of ceramides are often dictated by the length of their fatty acid chain. Among these, C16-Ceramide (N-palmitoyl-sphingosine) has emerged as a key player in critical cellular events, including apoptosis, cellular stress responses, and metabolic regulation. Its dysregulation has been implicated in a range of diseases, from cancer and diabetes to neurodegenerative disorders. This technical guide provides an in-depth overview of the natural abundance and distribution of C16-Ceramide, details key experimental methodologies for its study, and visually elucidates its involvement in crucial signaling pathways.

Natural Abundance and Distribution of C16-Ceramide

The concentration of C16-Ceramide varies significantly across different tissues, cell types, and even subcellular compartments, reflecting its diverse biological roles. The following tables summarize quantitative data on the natural abundance of C16-Ceramide from various studies. It is important to note that values can differ based on the quantification method, experimental conditions, and the specific animal model or human cohort studied.

Table 1: C16-Ceramide Levels in Human Tissues

| Tissue | Condition | C16-Ceramide Concentration | Reference(s) |

| Plasma | Healthy | ~64.6 - 85.4 pmol/ml | [1] |

| Plasma | Type 2 Diabetes | Elevated | [2] |

| Subcutaneous Adipose Tissue | Lean, Non-diabetic | Lower levels | [3] |

| Subcutaneous Adipose Tissue | Obese, Diabetic | Significantly increased | [3] |

| Stratum Corneum | Healthy | Principal ceramide in AS class | [4] |

| Myocardium | Healthy | Lower levels | [5][6] |

| Myocardium | Heart Failure | Increased | [5][6][7][8][9] |

Table 2: C16-Ceramide Levels in Mouse Tissues

| Tissue | Condition | C16-Ceramide Concentration (pmol/mg protein or tissue) | Reference(s) |

| Lung | Wild-type | High abundance | [10] |

| Liver | Wild-type | Low concentration | [10] |

| Skeletal Muscle | Wild-type | Low concentration | [10] |

| Epididymal White Adipose Tissue (eWAT) | Wild-type | High abundance | [10] |

| Plasma | Diabetic (db/db) | Increased | [11] |

| Kidney | Diabetic (db/db) | Decreased | [11] |

Table 3: C16-Ceramide Levels in Cultured Cells

| Cell Line | Basal/Control Levels (pmol/nmol phosphate or per 10^6 cells) | Reference(s) |

| HeLa | ~0.34 pmol/nmol phosphate | [12][13] |

| U937 | Part of total 254 ± 5 pmol/10^6 cells (26.6% of free ceramide) | [14] |

| Primary Human Keratinocytes | Increases with differentiation | [15] |

| SCCVII | Basal levels in supernatant ~1-2 pmol/ml |

Table 4: Subcellular Distribution of C16-Ceramide

| Organism/Tissue | Subcellular Fraction | Relative Abundance | Reference(s) |

| Human Skeletal Muscle | Subsarcolemmal (SS) | Higher, correlates with insulin resistance | [16] |

| Human Skeletal Muscle | Intramyofibrillar (IMF) | Lower | [16] |

| Cultured Cells | Late Endosomes | High levels of C16-ceramide/cholesterol domains | |

| Cultured Cells | trans-Golgi Network | High levels of C16-ceramide/cholesterol domains | |

| Macrophages (Atgl-/-) | Mitochondria | Increased, leading to apoptosis | [17] |

Key Signaling Pathways Involving C16-Ceramide

C16-Ceramide is a critical signaling molecule that can trigger distinct cellular outcomes depending on the context. Below are graphical representations of its involvement in three major signaling pathways.

C16-Ceramide-Induced Apoptosis

C16-Ceramide is a potent inducer of apoptosis, or programmed cell death. It can be generated de novo or through the hydrolysis of sphingomyelin in response to various cellular stresses. Its pro-apoptotic effects are often mediated through the mitochondrial pathway.[17][18][19]

C16-Ceramide and Insulin Resistance

Elevated levels of C16-Ceramide are strongly associated with the development of insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome.[3][20][21] C16-Ceramide can impair insulin signaling by interfering with key components of the pathway, such as Akt (Protein Kinase B).

C16-Ceramide and mTOR Signaling

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. C16-Ceramide has been shown to negatively regulate this pathway, contributing to its anti-proliferative effects in certain contexts, such as breast cancer.[22][23][24][25][26][27][28]

Experimental Protocols

Accurate and reproducible quantification and analysis of C16-Ceramide are crucial for understanding its biological functions. Below are detailed methodologies for key experiments.

Quantification of C16-Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for sensitive and specific quantification of individual ceramide species.[29][30]

a. Lipid Extraction (Bligh and Dyer Method)

-

Homogenize tissue samples or cell pellets in a chloroform:methanol (1:2, v/v) solution on ice.

-

Add chloroform and water to induce phase separation.

-

Vortex and centrifuge to separate the aqueous and organic phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

For plasma samples, an additional purification step using silica gel column chromatography may be required to isolate sphingolipids.

b. LC-MS/MS Analysis

-

Internal Standards: Spike samples with a known amount of a non-naturally occurring ceramide internal standard (e.g., C17-Ceramide) prior to extraction for accurate quantification.

-

Chromatographic Separation: Resuspend the dried lipid extract in an appropriate solvent (e.g., acetonitrile/2-propanol) and inject it into a reverse-phase HPLC column (e.g., C8 or C18). Use a gradient elution with mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid to separate the different ceramide species based on their hydrophobicity.

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in the positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For C16-Ceramide, monitor the specific precursor-to-product ion transition.

-

-

Quantification: Generate a standard curve using known concentrations of C16-Ceramide. Quantify the amount of C16-Ceramide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Subcellular Fractionation for Lipid Analysis

Isolating specific organelles is essential to study the subcellular distribution of C16-Ceramide.[10][31]

a. Cell Lysis and Homogenization

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend cells in a hypotonic buffer and allow them to swell on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Immediately add a hypertonic buffer to restore isotonicity.

b. Differential Centrifugation

-

Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000-15,000 x g) to pellet the mitochondrial fraction.[10][14][16][29][32]

-

The resulting supernatant contains the cytosolic and microsomal fractions, which can be further separated by ultracentrifugation (e.g., 100,000 x g).

-

Wash the pellets with appropriate buffers to minimize cross-contamination.

-

Perform lipid extraction and LC-MS/MS analysis on each fraction as described above.

References

- 1. Differences in plasma levels of long chain and very long chain ceramides between African Americans and whites: An observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Large-scale lipidomics identifies associations between plasma sphingolipids and T2DM incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. kumc.edu [kumc.edu]

- 5. Links between ceramides and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JCI Insight - Increased de novo ceramide synthesis and accumulation in failing myocardium [insight.jci.org]

- 8. Emerging Roles of Ceramide in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging Roles of Ceramide in Cardiovascular Diseases [aginganddisease.org]

- 10. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. A shift in sphingolipid composition from C24 to C16 increases susceptibility to apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lipotype.com [lipotype.com]

- 16. drexel.edu [drexel.edu]

- 17. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolic Conversion of Ceramides in HeLa Cells - A Cholesteryl Phosphocholine Delivery Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. C16:0-Ceramide Signals Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Insulin resistance induced by de novo pathway-generated C16-ceramide is associated with type 2 diabetes in an obese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Delivery of long chain C16 and C24 ceramide in HeLa cells using oxidized graphene nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 28. Time-Dependent Changes in Hepatic Sphingolipid Accumulation and PI3K/Akt/mTOR Signaling Pathway in a Rat Model of NAFLD [mdpi.com]

- 29. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

- 30. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Subcellular organelle lipidomics in TLR-4-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 32. How do I isolate mitochondria from cell culture? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Stability and Storage of C16-Ceramide-d31

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for C16-Ceramide-d31, a deuterated analog of the biologically significant C16-Ceramide. Understanding the stability profile of this lipid is critical for its accurate use in research and development, particularly in studies involving lipidomics, signaling pathway analysis, and as an internal standard in mass spectrometry.

Core Stability and Storage Recommendations

Proper handling and storage are paramount to ensure the integrity and longevity of this compound. The primary factors influencing its stability are temperature, solvent, and exposure to light and oxygen.

Storage Conditions

For long-term storage, this compound should be stored at -20°C or lower . Commercial suppliers indicate a stability of at least one year under these conditions. To prevent degradation, it is best practice to store the compound as a solid in a tightly sealed container, purged with an inert gas such as argon or nitrogen, and protected from light.

For short-term storage of solutions, it is recommended to use a non-protic solvent and store at -20°C. Repeated freeze-thaw cycles should be avoided as they can contribute to degradation. If frequent use is anticipated, it is advisable to aliquot the stock solution into smaller, single-use vials.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or below | Minimizes chemical and enzymatic degradation. |

| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation of the lipid. |

| Form | Solid (lyophilized powder) | Enhances long-term stability compared to solutions. |

| Light Exposure | Store in the dark | Prevents photo-oxidation. |

Solvent Selection

The choice of solvent is critical for maintaining the stability of this compound in solution. Protic solvents should be used with caution due to the potential for hydrogen-deuterium exchange, particularly at the alpha-carbon position to the carbonyl group.

| Solvent Class | Recommended | Not Recommended | Rationale |

| Non-Protic | Chloroform, Dichloromethane, Toluene | Good solubility and minimizes H/D exchange. | |

| Polar Aprotic | Acetonitrile, Ethyl Acetate | Suitable for creating stock solutions for analytical purposes. | |

| Protic | Methanol, Ethanol | Use with caution for short-term use | Risk of hydrogen-deuterium exchange over time. |

Potential Degradation Pathways

Several potential degradation pathways can affect the integrity of this compound. Researchers should be aware of these to mitigate their impact.

-

Oxidation: The double bond in the sphingoid backbone is susceptible to oxidation. This can be minimized by storing under an inert atmosphere and away from light.

-

Hydrolysis: The amide linkage can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

-

Deuterium Exchange: As with other deuterated compounds containing protons on carbons alpha to a carbonyl group, there is a potential for deuterium-hydrogen exchange. This is more likely to occur in protic solvents or in the presence of acidic or basic catalysts.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for experimental use, its stability can be assessed using the following protocol.

Accelerated Stability Study Workflow

This workflow outlines a typical accelerated stability study to evaluate the degradation of this compound under stressed conditions.

Caption: Workflow for an accelerated stability study of this compound.

LC-MS/MS Method for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its potential degradation products.

Sample Preparation:

-

Extract lipids from the sample matrix using a suitable method (e.g., Bligh-Dyer or Folch extraction).

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 2:1, v/v).

LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is typically used for ceramide separation.

-

Mobile Phase: A gradient of water and acetonitrile/methanol, often with a modifier like formic acid or ammonium formate, is used for elution.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion for this compound and a specific product ion are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [M+H]+ | Fragment corresponding to the sphingoid base after loss of the fatty acid and water |

| Potential Degradation Product (e.g., oxidized form) | [M+16+H]+ | Characteristic fragment |

Note: The exact m/z values will depend on the specific deuteration pattern and adduct formation. These should be determined empirically by direct infusion of a standard solution.

Role of C16-Ceramide in Cellular Signaling

C16-Ceramide is a bioactive lipid that plays a crucial role in various cellular processes. Understanding these pathways is essential for researchers using this compound as a tracer or modulator.

Ceramide-Mediated Apoptosis

Ceramide is a key signaling molecule in the induction of apoptosis (programmed cell death). It can be generated through the hydrolysis of sphingomyelin by sphingomyelinases or via de novo synthesis.

Methodological & Application

Application Note: Quantification of C16-Ceramide in Biological Samples using C16-Ceramide-d31 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the accurate and precise quantification of C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) in biological samples, such as plasma and cell lysates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, C16-Ceramide-d31, to ensure high accuracy and reproducibility. This document is intended for researchers, scientists, and drug development professionals working in areas such as lipidomics, cell signaling, and metabolic diseases.

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as second messengers in a variety of cellular signaling pathways. These pathways regulate fundamental cellular processes including apoptosis (programmed cell death), cell differentiation, proliferation, and senescence.[1][2] C16-Ceramide, in particular, has been identified as a key mediator in the cellular stress response and apoptosis.[3] Dysregulation of ceramide metabolism has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic conditions like insulin resistance.[2][4]

Given its biological significance, the accurate quantification of C16-Ceramide in biological matrices is essential for understanding its role in health and disease. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, specificity, and throughput.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variations in sample preparation and matrix effects, thereby ensuring the reliability of the quantitative results. This application note details a validated workflow for the quantification of C16-Ceramide using this compound.

Signaling Pathways Involving Ceramide

Ceramides are central hubs in sphingolipid metabolism and signaling. They can be generated through the de novo synthesis pathway, starting from serine and palmitoyl-CoA, or through the hydrolysis of sphingomyelin by sphingomyelinases. Ceramide can then be further metabolized or act as a signaling molecule to influence downstream effectors. Key signaling events initiated by ceramide include the activation of protein phosphatases (like PP1 and PP2A) and protein kinases (such as JNK), ultimately leading to cellular responses like apoptosis.[1][3]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

Materials and Reagents

-

Standards: C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) and this compound (N-palmitoyl-d31-D-erythro-sphingosine)

-

Solvents: HPLC-grade methanol, chloroform, isopropanol, acetonitrile, and water.

-

Additives: Formic acid (LC-MS grade)

-

Biological Matrix: Plasma, cell pellets, or tissue homogenates.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of C16-Ceramide and this compound in chloroform or a suitable organic solvent.

-

Working Standard Solutions: Prepare a series of working standard solutions of C16-Ceramide by serial dilution of the stock solution with methanol to create a calibration curve.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Lipid Extraction)

The following is a general lipid extraction protocol suitable for plasma.

-

To 50 µL of plasma sample, add 50 µL of the this compound internal standard working solution.

-

Add 1 mL of a cold chloroform:methanol (1:2, v/v) mixture.

-

Vortex vigorously for 1 minute at 4°C.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

-

Transfer the supernatant (the lipid-containing organic phase) to a new tube.

-

Dry the extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

| Column | C18 or C8 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 50 °C |

| Injection Volume | 5 - 10 µL |

| Gradient | Start at 50-60% B, ramp to 100% B, hold, and re-equilibrate. |

Mass Spectrometry (MS) Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | ~3.0 - 4.0 kV |

| Source Temperature | ~120 - 150 °C |

| Desolvation Temp. | ~250 - 350 °C |

| Collision Gas | Argon |

MRM Transitions

The characteristic fragmentation of ceramides in positive ion mode involves the neutral loss of the N-acyl chain, resulting in a common fragment ion corresponding to the sphingoid base.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| C16-Ceramide | 538.5 | 264.3 |

| This compound (IS) | 569.6 | 264.3 |

Note: These values are based on [M+H]+ and may require optimization on the specific instrument used.

Quantitative Data

A calibration curve should be constructed by plotting the peak area ratio of C16-Ceramide to this compound against the concentration of the C16-Ceramide standards. A linear regression with a weighting factor of 1/x is typically used.

Table 1: Typical Method Performance Parameters

| Parameter | Expected Value |

| Linearity (R²) | > 0.99 |

| Calibration Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | 85 - 115% |

Table 2: Example Quantification of C16-Ceramide in Human Plasma

| Sample ID | Peak Area (C16-Ceramide) | Peak Area (this compound) | Area Ratio | Calculated Conc. (ng/mL) |

| Blank | < LLOQ | 2,510,000 | - | - |

| Plasma Sample 1 | 450,000 | 2,450,000 | 0.184 | 184 |

| Plasma Sample 2 | 620,000 | 2,550,000 | 0.243 | 243 |

| Plasma Sample 3 | 380,000 | 2,480,000 | 0.153 | 153 |

Note: The data presented in this table is for illustrative purposes only and will vary depending on the sample and experimental conditions.

Conclusion

The LC-MS/MS method described, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantification of C16-Ceramide in various biological matrices. This methodology is a valuable tool for researchers investigating the roles of sphingolipids in cellular physiology and pathology.

References

- 1. researchgate.net [researchgate.net]

- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. avantiresearch.com [avantiresearch.com]

- 6. avantiresearch.com [avantiresearch.com]

Application Notes and Protocols for C16-Ceramide-d31 in Stable Isotope Dilution Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of C16-Ceramide-d31 as an internal standard in stable isotope dilution mass spectrometry (MS) assays for the quantitative analysis of C16-Ceramide in various biological matrices.

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in a multitude of cellular processes, including signaling, differentiation, proliferation, and apoptosis.[1][2][3] N-palmitoyl-D-erythro-sphingosine (C16-Ceramide) is one of the most abundant and biologically significant ceramide species. Altered levels of C16-Ceramide have been implicated in various pathological conditions, including insulin resistance, metabolic disease, and cancer.[1][4][5][6] Consequently, the accurate quantification of C16-Ceramide in biological samples is of paramount importance for both basic research and clinical applications.

Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of endogenous lipids due to its high specificity, sensitivity, and accuracy.[7][8][9] This method involves the addition of a known amount of a stable isotope-labeled internal standard, such as this compound, to the sample at the beginning of the extraction procedure. The labeled standard is chemically identical to the endogenous analyte but has a different mass, allowing for its differentiation by the mass spectrometer.[10] By comparing the signal intensity of the endogenous analyte to that of the internal standard, precise quantification can be achieved, correcting for any sample loss during preparation and variations in instrument response.

Applications

The use of this compound in stable isotope dilution assays enables a wide range of applications in biomedical research and drug development:

-

Metabolic Studies: Tracing the flux and turnover of C16-Ceramide in vivo to understand its synthesis and catabolism in various physiological and pathological states.[4][5][6]

-

Biomarker Discovery: Quantifying C16-Ceramide levels in plasma, tissues, and other biological fluids to identify potential biomarkers for diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders.

-

Drug Development: Assessing the efficacy of therapeutic interventions that target ceramide metabolism by monitoring changes in C16-Ceramide concentrations.

-

Ceramide Signaling Research: Investigating the role of C16-Ceramide in specific signaling pathways, such as those involved in apoptosis and insulin resistance.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in various studies utilizing stable isotope dilution LC-MS/MS for ceramide analysis. These values can serve as a reference for method development and validation.

Table 1: Performance Characteristics of Ceramide Quantification Methods

| Parameter | C16-Ceramide | C22:0-Ceramide | C24:0-Ceramide | Reference(s) |

| Linear Dynamic Range | 2.2–1090 ng/mL (using C16-Ceramide-d7) | 0.02–4 µg/ml | 0.08–16 µg/ml | [8][11] |

| Lower Limit of Quantification (LLOQ) | 2.2 ng/mL (using C16-Ceramide-d7) | 0.02 µg/ml | 0.08 µg/ml | [8][11] |

| Recovery from Plasma | 78–91% | 109% | 114% | [8][9] |

| Recovery from Liver Tissue | 70–99% | - | - | [9] |

| Recovery from Muscle Tissue | 71–95% | - | - | [9] |

| Intra-assay Precision (%CV) | < 5.57% | - | - | [12] |

| Inter-assay Precision (%CV) | < 7.83% | - | - | [12] |

Experimental Protocols

This section provides a detailed protocol for the quantification of C16-Ceramide in biological samples using this compound as an internal standard.

Materials and Reagents

-

C16-Ceramide standard (Avanti Polar Lipids)

-

This compound internal standard

-

HPLC-grade solvents: Chloroform, Methanol, Isopropanol, Acetonitrile, Formic Acid, Water (Fluka or equivalent)[13]

-

Phosphate Buffered Saline (PBS)

-

Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 100 ng/mL) in the same solvent.[13]

-

Calibration Curve Standards: Prepare a series of calibration standards by spiking known amounts of C16-Ceramide into a surrogate matrix (e.g., 5% BSA in PBS or stripped plasma) containing a fixed amount of the this compound internal standard.[8]

Sample Preparation: Lipid Extraction

The following protocol is a general guideline for lipid extraction from plasma or tissue homogenates. Optimization may be required for different sample types.

-

Sample Aliquoting: Aliquot a specific volume of plasma (e.g., 50 µL) or a known weight of tissue homogenate (e.g., 10 mg wet weight) into a clean tube.[14]

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to each sample, calibrator, and quality control sample. A typical amount is 50 ng of C17-ceramide and 100 ng of C25-ceramide for a set of samples.[13]

-

Protein Precipitation and Lipid Extraction (Bligh and Dyer Method):

-

Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the sample.[13]

-

Vortex thoroughly for 1 minute at 4°C.

-

Add 0.5 mL of chloroform and vortex again.

-

Add 0.5 mL of water and vortex again.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

-

Drying and Reconstitution:

-

Dry the collected organic phase under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50% mobile phase A).[13]

-

LC-MS/MS Analysis

The following are typical parameters for LC-MS/MS analysis of ceramides. The specific conditions should be optimized for the instrument being used.

-

Liquid Chromatography (LC):

-

Column: A C8 or C18 reversed-phase column is commonly used (e.g., Xperchrom 100 C8, 2.1 × 150 mm, 5 µm).[13]

-

Mobile Phase A: Water with 0.2% formic acid.[13]

-

Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[13]

-

Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the lipids. For example, start at 50% B, increase to 100% B over 3 minutes, hold for 12 minutes, and then re-equilibrate at 50% B for 5 minutes.[13]

-

Column Temperature: 65°C.[1]

-

Injection Volume: 25 µL.[13]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion for C16-Ceramide is [M+H]+. A characteristic product ion at m/z 264.3 is formed from the loss of the fatty acyl chain and is typically used for quantification.[1][8]

-

C16-Ceramide (Endogenous): Monitor the transition for the unlabeled species (e.g., m/z 538.7 → 264.3).[1]

-

This compound (Internal Standard): Monitor the transition for the deuterated species. The exact m/z will depend on the position and number of deuterium atoms. For a d31 label on the palmitoyl chain, the precursor ion would be significantly heavier.

-

-

Visualizations

Signaling Pathway: De Novo Ceramide Synthesis

The de novo synthesis pathway is a primary source of cellular ceramides. This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.

Caption: De novo ceramide synthesis pathway in the endoplasmic reticulum.

Experimental Workflow: Stable Isotope Dilution LC-MS/MS

This diagram outlines the key steps in the quantification of C16-Ceramide using a stable isotope-labeled internal standard.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Scholars@Duke publication: Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS. [scholars.duke.edu]

- 7. biorxiv.org [biorxiv.org]

- 8. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lipidmaps.org [lipidmaps.org]

Preparation of C16-Ceramide-d31 Stock Solutions for Cellular and In Vitro Experiments

Application Note

Introduction

C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) is a critical bioactive sphingolipid that functions as a second messenger in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence. Its deuterated form, C16-Ceramide-d31, serves as a valuable tool for researchers, particularly in mass spectrometry-based lipidomics, allowing for precise quantification and differentiation from endogenous ceramides. Proper preparation of stock solutions is paramount to ensure experimental reproducibility and accurate interpretation of results. This document provides detailed protocols for the preparation of this compound stock solutions for use in various research applications.

For Researchers, Scientists, and Drug Development Professionals

This guide is intended for laboratory personnel experienced in handling lipids and preparing solutions for cell culture and in vitro assays. Adherence to these protocols will aid in achieving consistent and reliable experimental outcomes.

Quantitative Data Summary

For ease of reference and experimental planning, the following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₃₄H₃₆D₃₁NO₃ |

| Molecular Weight | ~597.31 g/mol |

| Solubility in Ethanol | 10 mg/mL (18.59 mM); requires warming to 60°C and sonication.[1] |

| Solubility in DMF | 10 mg/mL to 20 mg/mL (up to 37.18 mM); requires warming to 55-60°C and sonication.[1][2][3] |

| Recommended Storage | Store solid form at -20°C for up to one year.[4] Stock solutions: -20°C for 1 month, -80°C for up to 6 months.[2] |

| Typical Cell Culture Working Conc. | 2.5 µM - 50 µM[1] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in Ethanol

This protocol is suitable for most cell culture applications where the final concentration of ethanol in the media can be kept below 0.1% to avoid solvent-induced cytotoxicity.[5]

Materials:

-

This compound (solid powder)

-

Anhydrous ethanol (200 proof)

-

Sterile microcentrifuge tubes or glass vials

-

Water bath or heating block

-

Bath sonicator

-

Vortex mixer

Procedure:

-

Weighing the Ceramide: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial. Perform this in a chemical fume hood.

-

Adding Solvent: Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Solubilization:

-

Warm the solution in a water bath or on a heating block set to 60°C.

-

Intermittently, vortex the solution and place it in a bath sonicator until the ceramide is completely dissolved. The solution should be clear.

-

-

Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm sterile filter compatible with ethanol.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Preparation of a this compound-BSA Complex for Enhanced Aqueous Solubility

For experiments sensitive to organic solvents or requiring higher concentrations of ceramide in aqueous solutions, preparing a complex with bovine serum albumin (BSA) is recommended.[6]

Materials:

-

This compound stock solution in ethanol (from Protocol 1)

-

Fatty acid-free BSA

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Sterile conical tubes

-

Water bath

Procedure:

-

Prepare BSA Solution: Prepare a 2 mM solution of fatty acid-free BSA in sterile PBS.[6]

-

Dispense BSA Solution: In a sterile conical tube, place the required volume of the BSA solution.

-

Warm BSA Solution: Gently warm the BSA solution in a 37°C water bath.

-

Prepare Ceramide for Injection: Take a small aliquot of the this compound stock solution in ethanol.

-

Form the Complex: While gently vortexing the warm BSA solution, slowly inject the ethanolic this compound solution. The final concentration of ethanol should be kept to a minimum.

-

Incubation: Continue to incubate the mixture at 37°C for at least 15-30 minutes with gentle agitation to allow for complex formation.

-

Storage: Use the this compound-BSA complex immediately or store it at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C is possible, but stability should be verified for your specific experimental conditions.

Visualizations

C16-Ceramide-Induced p53 Signaling Pathway

C16-Ceramide can directly activate the tumor suppressor protein p53.[2][7] Under conditions of cellular stress, C16-Ceramide levels can increase.[8][9] C16-Ceramide binds to the DNA-binding domain of p53, leading to its stabilization and accumulation by preventing its degradation by MDM2.[2][7] Activated p53 then translocates to the nucleus and initiates the transcription of target genes that can lead to apoptosis.[2][7]

Caption: C16-Ceramide activates the p53 apoptotic pathway.

Experimental Workflow for Cell Treatment

The following diagram outlines the general workflow for preparing and using this compound stock solutions for treating cultured cells.

Caption: Workflow for cell treatment with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Folate Stress Induces Apoptosis via p53-dependent de Novo Ceramide Synthesis and Up-regulation of Ceramide Synthase 6 - PMC [pmc.ncbi.nlm.nih.gov]

Analysis of C16-Ceramide in Skin Lipidomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the analysis of C16-Ceramide (Cer[NS] d18:1/16:0) in the context of skin lipidomics. The protocols detailed herein are intended to offer standardized procedures for the accurate quantification and characterization of this critical lipid molecule, which plays a pivotal role in skin barrier function and cellular signaling pathways.

Introduction to C16-Ceramide in Skin

Ceramides are a major class of sphingolipids found in the stratum corneum, the outermost layer of the epidermis. They are essential for maintaining the skin's barrier function, preventing water loss, and protecting against environmental insults. C16-Ceramide, which consists of a sphingosine backbone N-acylated with a 16-carbon saturated fatty acid (palmitic acid), is one of the most abundant ceramide species in the human stratum corneum.

Beyond its structural role, C16-Ceramide is a bioactive molecule implicated in various cellular signaling pathways that regulate keratinocyte differentiation, proliferation, and apoptosis. Dysregulation of C16-Ceramide levels has been associated with skin disorders such as atopic dermatitis and psoriasis. Therefore, accurate and reliable methods for the analysis of C16-Ceramide are crucial for both basic research and the development of novel dermatological therapies.

Quantitative Data Summary

The following table summarizes the reported concentrations of C16-Ceramide (Cer[NS] d18:1/16:0) in the stratum corneum of healthy human skin from various lipidomics studies. These values can serve as a reference for baseline levels in experimental research.

| Study Reference | Analytical Method | Sample Site | C16-Ceramide Concentration (pmol/mg stratum corneum) |

| Masukawa et al. (2009)[1] | NPLC-ESI-MS | Inner Forearm | 15.3 ± 4.2 |

| Iida et al. (2022)[2] | LC/MS/MS | Inner Forearm | ~10-20% of total NS-Ceramides |

| Boireau-Adameczyk et al. (2014) | LC/MS | Not Specified | Variable, a major component of NS-Ceramides |

| Tanes et al. (2017) | UPLC-MS | Not Specified | Variable, a major component of NS-Ceramides |

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in analytical methodologies, sample collection, and normalization strategies.

Experimental Protocols

This section provides detailed protocols for the extraction and analysis of C16-Ceramide from human stratum corneum samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow Overview

Protocol 1: LC-MS/MS for Absolute Quantification of C16-Ceramide

This method is the gold standard for sensitive and specific quantification of individual ceramide species.

1. Materials and Reagents:

-

Stratum corneum tape strips

-

Chloroform, Methanol, Water (HPLC grade)

-

Formic acid

-

Ammonium formate

-

C16-Ceramide (Cer[NS] d18:1/16:0) analytical standard

-

Deuterated C16-Ceramide (e.g., C16-Ceramide-d7) as an internal standard (IS)

-

LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation (Lipid Extraction):

-

Cut the tape strips into small pieces and place them in a glass vial.

-

Add a known amount of the deuterated internal standard solution to each sample.

-

Add 2 mL of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex thoroughly for 1 minute.

-

Add 0.5 mL of chloroform and vortex again.

-

Add 0.5 mL of water and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass vial.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipids in a known volume of the initial mobile phase (e.g., 100 µL).

3. LC-MS/MS Analysis:

-

LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium formate

-

Gradient Elution:

-

0-2 min: 60% B

-

2-12 min: Linear gradient to 100% B

-

12-17 min: Hold at 100% B

-

17.1-20 min: Return to 60% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometry (Positive ESI mode):

-

Ion Source Temperature: 350 °C

-

Capillary Voltage: 3.5 kV

-

Multiple Reaction Monitoring (MRM) Transitions:

-

C16-Ceramide: Precursor ion [M+H]+ at m/z 538.5 -> Product ion at m/z 264.3

-

C16-Ceramide-d7 (IS): Precursor ion [M+H]+ at m/z 545.5 -> Product ion at m/z 264.3

-

-

4. Quantification:

-

Generate a calibration curve using the analytical standard of C16-Ceramide.

-

Calculate the concentration of C16-Ceramide in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: HPTLC for Ceramide Class Separation

HPTLC is a cost-effective method for separating different ceramide classes and providing a semi-quantitative overview of the ceramide profile.

1. Materials and Reagents:

-

HPTLC silica gel 60 plates

-

Lipid extract (from Protocol 1)

-

Ceramide standards mixture (including Cer[NS])

-

Developing solvents: Chloroform, Methanol, Acetic acid

-

Visualization reagent: 10% Copper (II) sulfate in 8% phosphoric acid

2. HPTLC Procedure:

-